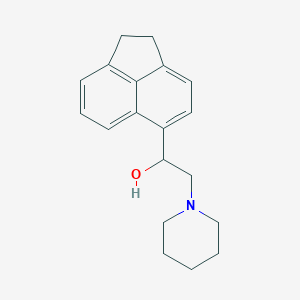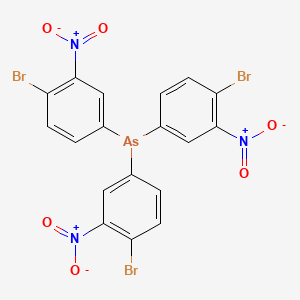
Tris(4-bromo-3-nitrophenyl)arsane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(4-bromo-3-nitrophenyl)arsane is a chemical compound with the molecular formula C18H9AsBr3N3O6. It is characterized by the presence of three bromine atoms, three nitro groups, and an arsenic atom bonded to a phenyl ring. This compound is notable for its complex structure, which includes multiple aromatic bonds and nitro groups .
準備方法
The synthesis of Tris(4-bromo-3-nitrophenyl)arsane typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boronic acids and palladium catalysts under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and efficiency.
化学反応の分析
Tris(4-bromo-3-nitrophenyl)arsane undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Tris(4-bromo-3-nitrophenyl)arsane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of advanced materials and chemical sensors.
作用機序
The mechanism by which Tris(4-bromo-3-nitrophenyl)arsane exerts its effects is primarily through its interactions with other molecules. The presence of nitro and bromine groups allows it to participate in various chemical reactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved are still under investigation, but its ability to form stable complexes with metals and other organic molecules is of particular interest.
類似化合物との比較
Tris(4-bromo-3-nitrophenyl)arsane can be compared with other similar compounds, such as:
Tris(4-chloro-3-nitrophenyl)arsane: Similar structure but with chlorine atoms instead of bromine.
Tris(4-bromo-3-aminophenyl)arsane: Similar structure but with amino groups instead of nitro groups.
The uniqueness of this compound lies in its specific combination of bromine and nitro groups, which confer distinct reactivity and properties compared to its analogs .
特性
CAS番号 |
6306-92-9 |
|---|---|
分子式 |
C18H9AsBr3N3O6 |
分子量 |
677.9 g/mol |
IUPAC名 |
tris(4-bromo-3-nitrophenyl)arsane |
InChI |
InChI=1S/C18H9AsBr3N3O6/c20-13-4-1-10(7-16(13)23(26)27)19(11-2-5-14(21)17(8-11)24(28)29)12-3-6-15(22)18(9-12)25(30)31/h1-9H |
InChIキー |
MHKDTHACUCXAEB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[As](C2=CC(=C(C=C2)Br)[N+](=O)[O-])C3=CC(=C(C=C3)Br)[N+](=O)[O-])[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Oxaspiro[3.5]non-6-ene](/img/structure/B14726618.png)

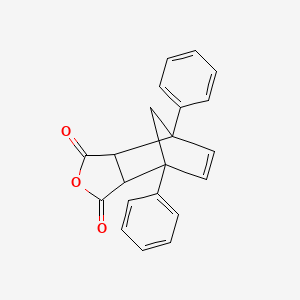
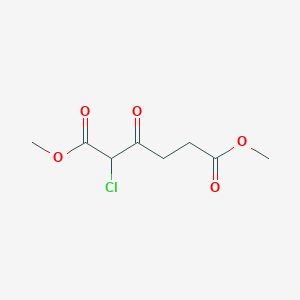
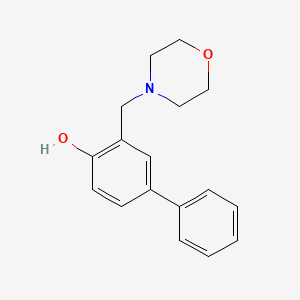
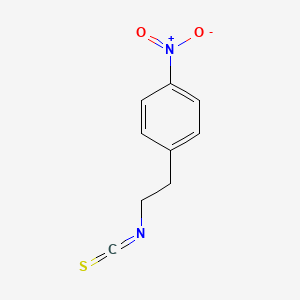
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)

![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)
silane](/img/structure/B14726699.png)
